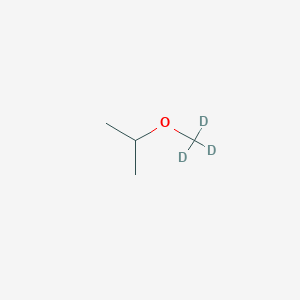

Isopropyl methyl-d3-ether

Description

Significance of Deuterium (B1214612) Labeling in Elucidating Chemical and Biochemical Processes

Deuterium (D), a stable isotope of hydrogen with an additional neutron, is approximately twice as heavy as protium (B1232500) (¹H). lookchemicals.com This mass difference is the basis for its widespread use in research. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov This leads to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are often significantly slower than those involving a C-H bond. researchgate.net

Researchers leverage this phenomenon to gain profound insights into reaction mechanisms. goettingen-research-online.de By selectively replacing hydrogen with deuterium at specific positions in a molecule, scientists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction. nih.gov This information is crucial for mapping out reaction pathways and understanding catalytic processes. nih.gov

Beyond mechanistic studies, deuterium labeling is indispensable in metabolism and pharmacokinetic (DMPK) research. adventchembio.com In drug discovery, replacing hydrogen atoms at sites of metabolic attack with deuterium can slow down the metabolic process. researchgate.net This can lead to improved metabolic stability and a more favorable pharmacokinetic profile. lookchemicals.com Deuterium-labeled compounds also serve as ideal internal standards for quantitative analysis using mass spectrometry (MS), as they co-elute with the non-labeled analyte but are easily distinguished by their mass difference, leading to highly accurate measurements. goettingen-research-online.deresearchgate.net

Furthermore, the use of deuterated solvents, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6), is standard practice in Nuclear Magnetic Resonance (NMR) spectroscopy. These solvents eliminate interfering signals from the solvent's own protons, resulting in cleaner and more easily interpretable spectra. nih.govnih.gov Deuterium labeling within a molecule of interest can also be used to simplify complex ¹H-NMR spectra or to study the dynamics of proteins and other biomolecules. lookchemicals.comnih.gov

| Application Area | Principle of Use | Specific Example |

|---|---|---|

| Mechanistic Chemistry | Kinetic Isotope Effect (KIE) researchgate.netnih.gov | Determining if C-H bond cleavage is the rate-limiting step in a reaction. |

| Metabolism Studies (ADME) | Tracer for metabolic pathways; slowing metabolism at labeled sites. lookchemicals.comnih.gov | Tracking the absorption, distribution, metabolism, and excretion of drug candidates. |

| Quantitative Analysis | Internal standard for mass spectrometry. goettingen-research-online.deresearchgate.net | Accurate quantification of a drug or metabolite in a biological sample. |

| NMR Spectroscopy | Solvent signal elimination; spectral simplification. nih.govnih.gov | Use of deuterated solvents to obtain clear spectra of an analyte. |

| Biochemical Pathway Elucidation | Isotopic tracer to follow the fate of molecules in biological systems. nih.gov | Following a deuterium-labeled substrate through a metabolic pathway. |

Isopropyl methyl-d3-ether as a Model System for Isotopic Investigation

This compound, also known by its IUPAC name 2-(trideuteriomethoxy)propane, is a simple ether where the three hydrogen atoms of the methyl group have been replaced with deuterium atoms. nih.gov Its straightforward structure and the presence of the deuterium label make it a valuable compound for various investigative purposes in chemistry. ontosight.ai

The synthesis of this compound can be achieved through established methods like the Williamson ether synthesis, where a deuterated precursor such as deuterated methanol (B129727) is used to form the alkoxide, which then reacts with an isopropyl halide. evitachem.com Its primary applications are as a solvent, a reagent in specific synthetic pathways, and, crucially, as an internal standard for analytical techniques like NMR spectroscopy and mass spectrometry. ontosight.aievitachem.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇D₃O | nih.gov |

| Molecular Weight | 77.14 g/mol | nih.gov |

| IUPAC Name | 2-(trideuteriomethoxy)propane | nih.gov |

| CAS Number | 29366-06-1 | nih.gov |

| Boiling Point | ~80 °C | evitachem.com |

| Density | ~0.8 g/cm³ | evitachem.com |

The utility of simple deuterated ethers as model systems is well-documented in research. For instance, in a study investigating the complex vibrational spectrum of the anesthetic sevoflurane (B116992), researchers used a related compound, hexafluoroisopropyl methyl-d3 ether, for comparison. goettingen-research-online.de The simplicity of the deuterated ether's spectrum allowed for the unambiguous assignment of the C-H stretching vibration of the isolated C-H bond in the hexafluoroisopropyl group. goettingen-research-online.de This assignment was then used to understand the more convoluted spectrum of the parent anesthetic, sevoflurane. goettingen-research-online.de This demonstrates how a deuterated model system can be used to deconstruct and interpret complex spectroscopic data.

Similarly, in studies of reaction mechanisms, simple deuterated ethers serve as excellent probes. Research on the hydrogenolysis of anisole-(methyl-d3) used the deuterium label to confirm that the hydrogen source for the resulting benzene (B151609) was the methoxy (B1213986) group itself, rather than the solvent, thereby clarifying the reaction pathway. nih.gov this compound can be employed in analogous studies to probe mechanisms involving ether cleavage or to act as a non-reactive, labeled solvent to track potential hydrogen exchange with reactants.

| Compound | Vibrational Mode | Observed Frequency (cm⁻¹) | Significance |

|---|---|---|---|

| Hexafluoroisopropyl methyl-d3 ether | C-H stretch | 2934.6 | Used as a model to identify and assign the corresponding C-H stretch in the more complex spectrum of the anesthetic sevoflurane. goettingen-research-online.de |

| Sevoflurane | C-H stretch | Not directly assigned without model | The complex spectrum of sevoflurane was interpreted by comparison to its deuterated analog. goettingen-research-online.de |

In essence, this compound serves as a fundamental tool. Its value lies not in its own complex reactivity, but in its ability to provide a clear, distinguishable signal in analytical experiments, allowing researchers to probe the structure and behavior of other, more intricate chemical and biological systems.

Structure

3D Structure

Properties

IUPAC Name |

2-(trideuteriomethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)5-3/h4H,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGHERXMTMUMMV-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183590 | |

| Record name | Isopropyl methyl-d3-ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29366-06-1 | |

| Record name | Isopropyl methyl-d3-ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029366061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl methyl-d3-ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Deuterated Ethers

Optimized Williamson Ether Synthesis for Precise Deuterium (B1214612) Incorporation

The Williamson ether synthesis, a cornerstone of ether formation in organic chemistry, remains a highly relevant and adaptable method for the synthesis of deuterated ethers, including Isopropyl methyl-d3-ether. evitachem.comrsc.orgnumberanalytics.com This reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, this involves the reaction of an isopropoxide with a deuterated methyl halide or, more commonly, the reaction of a deuterated methoxide (B1231860) with an isopropyl halide. evitachem.com

The synthesis of this compound often employs the reaction of deuterated methanol (B129727) (CD3OH) with a strong base to form the corresponding deuterated methoxide (CD3O-). evitachem.com This alkoxide then reacts with an isopropyl halide, such as isopropyl bromide or iodide, via an SN2 mechanism to yield the desired deuterated ether. evitachem.com

Key to the success of this synthesis is the optimization of reaction conditions to maximize yield and isotopic incorporation while minimizing side reactions. numberanalytics.com Factors such as the choice of base, solvent, temperature, and reaction time are critical. numberanalytics.com

Table 1: Factors Influencing Optimized Williamson Ether Synthesis for Deuterated Ethers

| Parameter | Influence on the Reaction | Optimized Conditions for High Yield & Purity |

| Base | A strong, non-nucleophilic base is crucial for the complete deprotonation of the alcohol without competing in the substitution reaction. | Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently used. numberanalytics.com |

| Solvent | Polar aprotic solvents are preferred as they solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion. | Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are common choices. numberanalytics.com |

| Temperature | Elevated temperatures can increase the reaction rate but may also promote elimination side reactions, particularly with secondary alkyl halides like isopropyl bromide. | The temperature is carefully controlled to balance reaction rate and selectivity. Microwave irradiation has been explored to reduce reaction times. sacredheart.edu |

| Purity of Reagents | The isotopic purity of the deuterated starting material (e.g., CD3OH) directly dictates the maximum achievable isotopic enrichment of the final product. | High-purity deuterated reagents are essential. |

Development of Novel Synthetic Routes for Site-Specific Deuteration

While the Williamson ether synthesis is a workhorse, the demand for highly specific deuteration patterns has driven the development of novel synthetic methodologies. d-nb.infobrightspec.com These routes often provide greater control over the exact location of deuterium atoms within a molecule.

One emerging strategy involves the copper-catalyzed deacylative deuteration. nih.gov This method uses a ketone as a traceless activating group to achieve site-specific mono-, di-, or tri-deuteration. nih.gov While not directly demonstrated for this compound, this approach offers a powerful tool for introducing deuterium at specific alkyl positions. nih.gov

Another innovative approach is the net reductive etherification of aldehydes and alcohols. rsc.org This method proceeds through the formation and subsequent hydrolysis of α-(alkoxyalkyl)phosphonium salts. rsc.org A key advantage is the ability to achieve selective deuterium incorporation by using a deuterated hydrolysis agent, such as NaOD in D2O. rsc.org This allows for the synthesis of ethers with deuterium at the benzylic position, and the principles could be adapted for other positions. rsc.org

Electrochemical methods also present a novel frontier for hindered ether synthesis. nih.gov By generating high-energy carbocations from carboxylic acids under non-acidic conditions, this technique allows for the coupling of a wide range of alcohols, including deuterated ones. nih.gov

Strategies for Achieving High Isotopic Purity and Stereoselectivity

Achieving high isotopic purity is a critical challenge in the synthesis of deuterated compounds. d-nb.infonih.gov The primary strategy begins with the use of starting materials with the highest possible isotopic enrichment. Any isotopic impurities in the precursors will be carried through to the final product.

Preventing H/D exchange during the reaction and work-up is also crucial. This often involves conducting reactions under anhydrous conditions and using deuterated solvents where appropriate.

Stereoselectivity, while not a factor in the achiral this compound, is a significant consideration for more complex deuterated ethers. cdnsciencepub.com Chiral catalysts and auxiliaries can be employed to control the stereochemical outcome of the deuteration step. nih.gov Biocatalytic approaches, using enzymes such as α-oxoamine synthase, have shown remarkable site- and stereoselectivity in the deuteration of amino acids and esters using D2O as the deuterium source. nih.govacs.org These enzymatic methods offer mild reaction conditions and high levels of stereocontrol. nih.govacs.org

Analytical Verification of Isotopic Enrichment and Positional Integrity

After synthesis, the verification of isotopic enrichment and the confirmation of the deuterium atoms' position are paramount. rsc.orgrsc.org A combination of analytical techniques is typically employed to provide a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The disappearance or reduction in the intensity of a proton signal indicates deuterium incorporation at that position.

²H NMR: Directly detects the presence and chemical environment of deuterium atoms.

¹³C NMR: The signal of a carbon atom bonded to deuterium is split into a multiplet due to C-D coupling and shifted slightly upfield. This can be used to quantify site-specific deuteration. researchgate.net

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating the deuterated product from any non-deuterated or partially deuterated impurities before mass analysis. nih.gov

Infrared (IR) Spectroscopy: The C-D bond has a characteristic stretching frequency that is lower than that of a C-H bond, providing further evidence of deuteration.

A combined strategy using both NMR and HRMS is often employed to provide a robust evaluation of both the isotopic enrichment and the structural integrity of the deuterated compound. rsc.orgrsc.org

Table 2: Analytical Techniques for the Verification of this compound

| Technique | Information Provided |

| ¹H NMR | Absence of a signal for the methyl ether protons, confirming high deuteration at the methyl group. |

| ²H NMR | A signal corresponding to the CD₃ group, confirming the presence of deuterium. |

| ¹³C NMR | A characteristic multiplet for the deuterated methyl carbon, shifted slightly upfield. |

| HRMS | A molecular ion peak corresponding to the mass of C₄H₇D₃O, confirming the incorporation of three deuterium atoms. The isotopic cluster provides a measure of isotopic purity. |

| IR Spectroscopy | Presence of C-D stretching vibrations and absence of C-H stretching for the methyl group. |

Sophisticated Spectroscopic Applications in Structural and Dynamic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Isopropyl methyl-d3-ether

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. The introduction of deuterium (B1214612) at the methyl ether position significantly modifies the spectral output, offering unique advantages for analysis.

The primary benefit of using this compound in ¹H NMR is spectral simplification. nih.govstudymind.co.uk In its non-deuterated counterpart, methyl isopropyl ether, the ¹H NMR spectrum displays three distinct signals: a doublet for the six equivalent isopropyl methyl protons, a septet for the single isopropyl methine proton, and a singlet for the three methyl ether protons. docbrown.info Upon deuteration of the methyl ether group, the corresponding singlet at approximately 3.2 ppm disappears from the ¹H spectrum because deuterium is not observed in this experiment. libretexts.org This elimination of a signal and its potential overlap with other peaks can be critical in the analysis of more complex molecules where this compound is used as a tracer or internal standard.

In ¹³C NMR spectroscopy, deuteration also introduces characteristic changes. The carbon of the deuterated methyl group (CD₃) experiences what is known as an isotopic effect, causing a slight upfield shift compared to a standard CH₃ group. Furthermore, because deuterium has a nuclear spin of 1 (unlike the spin-1/2 proton), the signal for the CD₃ carbon is split into a multiplet (a 1:3:6:7:6:3:1 septet), a distinct feature confirming the position of the deuterium label. libretexts.org This effect contrasts with the quartet observed for a CH₃ group in a proton-coupled ¹³C spectrum. In standard broadband-decoupled ¹³C NMR, the deuterated carbon signal is often significantly less intense, or even unobserved, due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from protons and longer relaxation times. researchgate.net

While ¹H and ¹³C NMR provide indirect evidence of deuteration, ²H (Deuterium) NMR offers direct observation. wikipedia.org For this compound, the ²H NMR spectrum would show a single, strong resonance peak corresponding to the three equivalent deuterium atoms of the -OCD₃ group. This provides unambiguous confirmation that the isotopic label is in the intended position. magritek.com

Beyond simple positional verification, ²H NMR, particularly in the solid state, is a powerful technique for probing molecular dynamics. wikipedia.orgnih.gov The quadrupolar nature of the deuterium nucleus makes its spectral lineshape highly sensitive to the orientation and motion of the C-D bond. By analyzing the changes in the ²H NMR spectrum as a function of temperature, researchers can study the rotational dynamics of the deuterated methyl group. cdnsciencepub.com This can provide detailed insights into the conformational flexibility and intermolecular interactions of the ether in various environments.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are used to correlate the chemical shifts of protons directly bonded to heteronuclei like ¹³C. blogspot.compressbooks.pub When analyzing this compound with a standard ¹H-¹³C HSQC or HMQC experiment, a crucial feature would be the absence of a cross-peak for the deuterated methyl group. ustc.edu.cn This is because the experiment relies on the presence of a proton attached to the carbon; since the methyl carbon is bonded to deuterium, no correlation is observed.

This "disappearance" of a signal is a powerful tool for spectral assignment in complex molecules. If this compound were incorporated into a larger structure, the absence of the -OCD₃ cross-peak would definitively confirm the location of that fragment. In contrast, correlations for the protonated isopropyl moiety (the CH to its carbon and the CH₃ groups to their carbons) would remain visible.

While direct ¹H-¹³C correlation is absent for the deuterated group, long-range correlation techniques like Heteronuclear Multiple Bond Correlation (HMBC) could still be used. An HMBC experiment could potentially show a correlation between the methine proton of the isopropyl group and the deuterated methyl carbon over the three-bond distance (H-C-O-CD₃).

Mass Spectrometry (MS) Techniques for Isotopic Tracking and Characterization

Mass spectrometry separates ions based on their mass-to-charge ratio, making it an ideal technique for analyzing isotopically labeled compounds.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the differentiation of molecules with very similar nominal masses. nih.gov This capability is essential for determining the isotopic purity of this compound. rsc.orgresearchgate.net

The precise mass of a hydrogen atom (¹H) is 1.007825 Da, while a deuterium atom (²H or D) has a mass of 2.014102 Da. This mass difference allows HRMS to distinguish between the fully deuterated product and any potential contaminants, such as the non-deuterated (d₀) or partially deuterated (d₁, d₂) versions. By analyzing the relative intensities of the corresponding molecular ions, the isotopic enrichment of the sample can be calculated with high accuracy. nih.govresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative method that utilizes isotopically labeled compounds as internal standards. nih.gov this compound is an ideal internal standard for the quantification of its non-deuterated analog, methyl isopropyl ether. ontosight.ai

The methodology involves adding a precisely known amount of this compound (the "spike") to a sample containing an unknown quantity of methyl isopropyl ether (the "analyte"). a2gov.orgaccustandard.com The sample is then processed and analyzed by a mass spectrometer, typically coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Because the labeled standard and the unlabeled analyte have nearly identical chemical and physical properties, they behave almost identically during sample preparation, extraction, and chromatographic separation. However, the mass spectrometer can easily distinguish them based on their mass difference (e.g., m/z 77 for the d₃-standard vs. m/z 74 for the d₀-analyte). beilstein-journals.org By measuring the ratio of the signal intensities of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentration ratios, the exact amount of the native methyl isopropyl ether in the original sample can be determined with exceptional precision and accuracy, correcting for any sample loss during the analytical procedure. nih.gov

Compound Index

Fragmentation Pathway Analysis Utilizing Deuterium Labeling

The mass spectrum of a compound provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions generated upon ionization. For simple ethers like isopropyl methyl ether, common fragmentation pathways include α-cleavage and the loss of alkyl radicals. fiveable.memiamioh.eduyoutube.com However, without further information, pinpointing the exact origin of each fragment can be challenging. By introducing a deuterium-labeled methyl group (CD₃), as in this compound, the fate of this specific group during fragmentation can be precisely tracked, leading to a definitive elucidation of the fragmentation cascade.

The molecular formula for this compound is (CH₃)₂CH-O-CD₃. The introduction of three deuterium atoms increases the molecular weight by three mass units compared to its non-deuterated counterpart, isopropyl methyl ether ((CH₃)₂CH-O-CH₃). This mass shift is the key to tracking the fragments containing the deuterated methyl group.

Upon electron ionization, the this compound molecule loses an electron to form a molecular ion ([M]⁺•) with a predicted m/z of 77. The primary fragmentation pathways observed for ethers involve the cleavage of bonds adjacent to the oxygen atom, a process known as α-cleavage. fiveable.mewikipedia.org This process is driven by the stabilization of the resulting oxonium ion.

One major fragmentation pathway involves the loss of a methyl radical (•CH₃) from the isopropyl group. In this case, the resulting fragment ion retains the deuterated methyl group. This leads to the formation of a stable oxonium ion with a predicted m/z of 62.

A second significant fragmentation pathway is the loss of the deuterated methyl radical (•CD₃). This results in the formation of an oxonium ion with an m/z of 59. The observation of this ion confirms that the cleavage occurs at the C-O bond on the methyl side of the ether.

Another key fragment arises from the loss of the entire isopropyl group as a radical. This fragmentation pathway would result in a methoxy (B1213986) cation, but in this case, it would be a trideuteriomethoxy cation ([CD₃O]⁺) with a predicted m/z of 34. Conversely, the loss of the trideuteriomethoxy group as a radical would generate an isopropyl cation ([(CH₃)₂CH]⁺) with an m/z of 43.

The comparison between the predicted mass spectra of isopropyl methyl ether and this compound clearly demonstrates the utility of deuterium labeling. Each fragment containing the CD₃ group will exhibit a mass shift of +3 compared to the corresponding fragment in the non-deuterated compound. This direct comparison allows for the confident assignment of fragment ion structures.

Table 1: Predicted Major Fragment Ions in the Mass Spectra of Isopropyl Methyl Ether and this compound

| Fragmentation Process | Lost Neutral Fragment | Structure of the Detected Ion | Predicted m/z (Isopropyl Methyl Ether) | Predicted m/z (this compound) |

| Molecular Ion | - | [(CH₃)₂CH-O-CH₃]⁺• | 74 | - |

| Molecular Ion | - | [(CH₃)₂CH-O-CD₃]⁺• | - | 77 |

| α-cleavage | •CH₃ | [CH₃-CH=O⁺-CH₃] | 59 | - |

| α-cleavage | •CH₃ | [CH₃-CH=O⁺-CD₃] | - | 62 |

| α-cleavage | •CD₃ | [ (CH₃)₂C=O⁺-H ] | - | 59 |

| Loss of Isopropyl Radical | •CH(CH₃)₂ | [CH₃-O]⁺ | 31 | - |

| Loss of Isopropyl Radical | •CH(CH₃)₂ | [CD₃-O]⁺ | - | 34 |

| Loss of Methoxy Radical | •OCH₃ | [(CH₃)₂CH]⁺ | 43 | 43 |

| Loss of Trideuteriomethoxy Radical | •OCD₃ | [(CH₃)₂CH]⁺ | - | 43 |

The data presented in Table 1, derived from established fragmentation principles of ethers, highlights how the specific mass shifts confirm the proposed fragmentation mechanisms. miamioh.eduyoutube.com The presence of a peak at m/z 62 in the spectrum of this compound, corresponding to the loss of a non-deuterated methyl radical, and a peak at m/z 59, corresponding to the loss of the deuterated methyl radical, provides unequivocal evidence for the two primary α-cleavage pathways. This level of detail is crucial for building a comprehensive understanding of the molecule's behavior under energetic conditions and showcases the power of isotopic labeling in modern chemical analysis.

Mechanistic Investigations and Reaction Kinetic Studies

Elucidation of Reaction Mechanisms Using Isotopic Tracers

The fundamental principle behind using isotopic tracers like isopropyl methyl-d3-ether is the ability to follow the fate of the labeled portion of the molecule throughout a chemical reaction. ontosight.ai The deuterium-labeled methyl group acts as a spectroscopic handle, distinguishable from its protiated counterpart by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ontosight.ai

For instance, in the cleavage of ethers, a common reaction in organic synthesis, determining which C-O bond is broken is crucial for understanding the mechanism. Consider the cleavage of isopropyl methyl ether with a reagent like boron tribromide (BBr₃). The reaction could proceed through two possible pathways, leading to different initial products. By using this compound, the products can be analyzed to determine the location of the deuterium (B1214612) label.

If the reaction proceeds via cleavage of the isopropyl-oxygen bond, the initial products would be isopropyl bromide and methanol-d3. Conversely, if the methyl-oxygen bond is cleaved, the products would be methyl-d3 bromide and isopropanol. Mass spectrometry of the products would readily distinguish between these outcomes, thereby elucidating the primary bond-breaking event.

A study on the BBr₃-assisted cleavage of various ethers has shown that for secondary alkyl methyl ethers like isopropyl methyl ether, the reaction mechanism is favored to be a monomolecular process. sci-hub.se The use of this compound in such a study would provide definitive experimental evidence for the proposed pathway by tracking the deuterated methyl group.

Determination of Kinetic Isotope Effects (KIE) in Chemical Transformations

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. princeton.edu It is a sensitive probe of the transition state structure of the rate-determining step. researchgate.net For this compound, the focus is on the deuterium in the methyl group, which can reveal details about bond breaking or changes in hybridization at the methyl carbon.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For a C-H bond, the substitution with a C-D bond typically leads to a significant decrease in the reaction rate, with kH/kD values often ranging from 2 to 7 at room temperature. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break.

In a hypothetical reaction where a hydrogen atom is abstracted from the methyl group of this compound in the rate-limiting step, a significant primary KIE would be expected. The magnitude of this KIE could provide information about the symmetry of the transition state.

Table 1: Illustrative Primary Kinetic Isotope Effects for C-H Bond Cleavage

| Reaction Type | Typical kH/kD | Implication for Transition State |

| Hydrogen Atom Transfer | 4-7 | Significant C-H bond breaking |

| E2 Elimination | 3-8 | C-H bond breaking in the transition state |

This table presents typical values for illustrative purposes.

A secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. researchgate.net These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. princeton.edu They are classified as α- or β-SKIEs depending on the position of the isotope relative to the reaction center.

For this compound, an α-secondary KIE would be observed in reactions where the C-O bond of the methyl group is cleaved in the rate-determining step. This type of SKIE is sensitive to changes in hybridization at the carbon atom. For example, in an SN2 reaction at the methyl carbon, the hybridization changes from sp³ in the reactant to a more constrained sp²-like geometry in the transition state, which typically results in an inverse KIE (kH/kD < 1). In contrast, an SN1 reaction would involve the formation of a carbocation, where the hybridization changes from sp³ to sp², leading to a normal KIE (kH/kD > 1).

Table 2: Illustrative α-Secondary Kinetic Isotope Effects for Reactions at the Methyl Carbon

| Reaction Mechanism | Hybridization Change | Typical kH/kD (per D) |

| SN2 | sp³ → sp²-like (pentacoordinate) | 0.95 - 1.05 (often inverse) |

| SN1 | sp³ → sp² | 1.10 - 1.25 (normal) |

This table presents typical values for illustrative purposes.

Probing Transition States and Reaction Intermediates through Deuterium Labeling

The magnitude of the KIE can provide detailed information about the structure of the transition state. wayne.edu For instance, in an SN2 reaction, a more symmetric transition state (where the bond to the nucleophile and the bond to the leaving group are of similar strength) is expected to exhibit a maximum secondary KIE.

In a study involving the nanoporous gold-catalyzed borylation of dialkyl ethers, density functional theory (DFT) calculations were used to model the reaction pathway for isopropyl methyl ether. acs.org While this study did not use the deuterated analog, it provides a framework for how this compound could be used. Experimental determination of the KIE for this reaction would serve to validate the computed transition state structures and provide a more nuanced understanding of the C-O bond activation process on the gold surface.

Furthermore, deuterium labeling can be used to detect the presence of transient intermediates. If a reaction proceeds through a carbocation intermediate, for example, scrambling of the deuterium label might be observed in the products if rearrangements occur.

Stereochemical Pathway Determination with Isotopic Resolution

Isotopic labeling is a powerful technique for determining the stereochemical course of a reaction. researchgate.net While this compound itself is not chiral, it can be used in reactions that generate a chiral center or in conjunction with chiral reagents.

For example, if a reaction involves the enantioselective functionalization of the methyl group, the use of this compound could help to elucidate the stereochemical preferences of the catalyst or reagent. The analysis of the products' stereochemistry, often in combination with chiral chromatography, would reveal whether the reaction proceeds with retention or inversion of configuration at the newly formed stereocenter.

In a broader context, stereochemical analysis often involves the use of deuterated substrates to differentiate between diastereotopic or enantiotopic groups. While not directly a feature of this compound, the principles are closely related. For instance, studies on the stereochemical analysis of deuterated alkyl chains have demonstrated the utility of deuterium labeling in determining the stereoselectivity of fragmentation reactions in mass spectrometry. researchgate.net

Applications in Chemical and Biochemical Pathway Research

Tracer Studies in Complex Chemical Reactions and Processes

The primary utility of Isopropyl methyl-d3-ether in chemical research lies in its application as a tracer. The deuterium (B1214612) labeling allows scientists to follow the fate of the methyl group through intricate reaction mechanisms without altering the fundamental chemical properties of the molecule. ontosight.ai By using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can distinguish the labeled ether and its subsequent products from other non-labeled compounds in a reaction mixture. ontosight.ai

This ability to track the molecule is invaluable for elucidating reaction pathways, determining reaction kinetics, and understanding the formation of intermediates and byproducts. The slight difference in mass between hydrogen and deuterium is easily detectable by mass spectrometry, providing a clear signal for the presence of the labeled fragment.

Role of this compound as an Internal Standard in Quantitative Analytical Chemistry

In quantitative analysis, particularly in chromatography and mass spectrometry, achieving accuracy and precision is paramount. This compound serves as an excellent internal standard for this purpose. An internal standard is a compound added in a constant amount to all samples, standards, and blanks. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response.

The ideal internal standard has chemical and physical properties very similar to the analyte of interest but is clearly distinguishable by the analytical instrument. Deuterated compounds like this compound are often considered the gold standard for internal standards in mass spectrometry-based methods (e.g., GC-MS and LC-MS). This is because its retention time in chromatography is nearly identical to its non-deuterated counterpart, but it has a different mass-to-charge ratio (m/z), allowing for separate detection.

| Analytical Application | Analyte | Instrumentation | Advantage of this compound |

| Environmental Monitoring | Volatile Organic Compounds (VOCs) | GC-MS | Co-elutes with similar non-polar VOCs, providing accurate quantification by correcting for matrix effects and injection variability. |

| Industrial Quality Control | Solvent Residue Analysis | Headspace GC-MS | Mimics the behavior of residual solvents during extraction and analysis, ensuring precise measurement of contaminants. |

Investigation of Biochemical Pathways and Metabolic Transformations (Non-human research focus)

In non-human biochemical research, this compound can be used to probe the metabolic fate of ether compounds. When introduced into a biological system, such as cell cultures or animal models (excluding clinical studies), the deuterium-labeled methyl group acts as a stable isotopic tracer. ontosight.ai This allows researchers to track how the parent compound is metabolized, identifying the resulting metabolites and elucidating the enzymatic pathways involved.

For example, researchers can investigate the activity of cytochrome P450 enzymes, which are often responsible for the oxidation and cleavage of ether bonds. By analyzing the distribution of the deuterium label in the metabolites, they can determine the specific sites of metabolic attack and the rates of different metabolic reactions. This information is crucial for understanding the biotransformation of xenobiotics (foreign compounds) and their potential effects on biological systems.

Applications in Non-Clinical Drug Metabolism Studies (Pre-clinical research)

The principles of using this compound as a tracer extend to non-clinical drug metabolism and pharmacokinetics (DMPK) studies. In the early stages of drug discovery, understanding how a potential drug candidate is absorbed, distributed, metabolized, and excreted is critical. While this compound is not typically a drug candidate itself, it serves as a valuable tool compound to study the metabolism of ether-containing molecules that are.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Energetics of Deuterated Species

Quantum chemical calculations are fundamental to understanding how isotopic substitution affects the electronic structure and energy of a molecule. The replacement of hydrogen with deuterium (B1214612) introduces a change in nuclear mass, which, while not altering the electronic potential energy surface, significantly impacts the vibrational energy levels of the molecule. diva-portal.org

The primary effect of deuteration on molecular energetics is the change in the zero-point vibrational energy (ZPVE). Due to its greater mass, a C-D bond has a lower vibrational frequency than a C-H bond. Consequently, the ZPVE of a deuterated molecule is lower than that of its non-deuterated counterpart, making the deuterated species more stable. acs.orgmdpi.com This difference in ZPVE can be accurately calculated using quantum chemical methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory. acs.orgoup.com

These calculations involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies. The ZPVE is the sum of the energies of all vibrational modes at their ground state (½hν). The difference in ZPVE between the deuterated and non-deuterated species is a key factor in determining isotope effects on reaction rates and equilibria. diva-portal.orgresearchgate.net

For instance, studies on deuterated formamide (B127407) have shown that the ZPE-corrected energies are crucial for accurately modeling reaction pathways. oup.com Calculations at the CCSD(T) level, which include a sophisticated treatment of electron correlation, can provide highly accurate energy values. oup.com A comparison of the electronic energy and the ZPE-corrected energies for reactants and products reveals the thermodynamic impact of deuteration. oup.comresearchgate.net In a study on a related compound, hexafluoroisopropyl methyl-d3 ether, quantum chemical calculations were used to identify the C-H stretching frequency, which is a direct probe of the local electronic environment and bond strength. goettingen-research-online.de

Table 1: Illustrative Example of Calculated Energy Differences for a Deuteration Reaction

This table illustrates the typical output from quantum chemical calculations for a hypothetical reaction involving deuteration, showing the change in electronic and zero-point energies.

| Species | Electronic Energy (Hartree) | ZPE (Hartree) | ZPE-Corrected Energy (Hartree) | Relative Energy (kJ/mol) |

|---|---|---|---|---|

| Reactants (e.g., R-H + D+) | -155.450 | 0.085 | -155.365 | 0.00 |

| Products (e.g., R-D + H+) | -155.450 | 0.080 | -155.370 | -13.12 |

Molecular Dynamics Simulations of Isopropyl methyl-d3-ether and its Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules like solvents or biological macromolecules. mdpi.comresearchgate.net

For this compound, MD simulations can elucidate how the deuterated methyl group influences its interactions. The simulations rely on a force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. Force fields like GAFF, CHARMM, and OPLS are commonly used for organic molecules. researchgate.net

MD simulations can be used to investigate:

Solvation: How this compound interacts with solvent molecules. The simulation can reveal the structure of the solvation shell and the dynamics of solvent exchange, which are governed by intermolecular forces such as van der Waals interactions and hydrogen bonding (where the ether oxygen acts as an acceptor). mdpi.com

Intermolecular Interactions: The nature and strength of interactions with other molecules. For example, studies on anesthetics, which include ether compounds, have used MD simulations to explore their binding to protein targets. goettingen-research-online.de These simulations show that ethers can bind to aromatic side chains of amino acids through weak hydrogen bonds and van der Waals forces. goettingen-research-online.de

Internal Dynamics: The rotation of the methyl and isopropyl groups. MD simulations can calculate the frequencies of these internal rotations and any associated energy barriers, offering insight into the molecule's flexibility. researchgate.net While deuteration does not change the potential energy surface for these rotations, the change in mass affects the dynamics, which can be captured by the simulation.

The stability of molecular interactions, such as those in a drug-polymer or drug-protein complex, can be assessed by calculating the interaction energy over the course of the simulation. researchgate.net These simulations provide a molecular-level understanding that complements experimental observations. goettingen-research-online.de

Table 2: Example of Interaction Energies from a Hypothetical MD Simulation

This table shows a breakdown of non-bonded interaction energies between a solute (e.g., this compound) and a binding partner, as would be calculated from an MD simulation.

| Interaction Type | Average Energy (kJ/mol) |

|---|---|

| Van der Waals Energy | -12.5 |

| Electrostatic Energy | -4.2 |

| Total Non-bonded Interaction Energy | -16.7 |

Theoretical Prediction and Interpretation of Isotopic Effects

Isotopic substitution, particularly deuteration, gives rise to several measurable effects, primarily kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs). Theoretical calculations are essential for predicting the magnitude of these effects and interpreting their origins. researchgate.net

The theoretical basis for most isotope effects lies in the difference in zero-point vibrational energies (ZPVE) between the isotopic molecules. acs.orgmdpi.com In a chemical reaction, if the vibrational frequencies involving the isotopically substituted atom change between the reactant and the transition state, the difference in ZPVE will also change, leading to a KIE. Generally, since a C-D bond is stronger and has a lower ZPE than a C-H bond, breaking a C-D bond requires more energy, resulting in a slower reaction rate (a "normal" KIE > 1).

Theoretical models for predicting isotope effects include:

Transition State Theory (TST): Combined with quantum chemical calculations of reactants and transition states, TST is the standard framework for predicting KIEs. The vibrational frequencies of all species are calculated to determine the ZPE and other vibrational contributions to the rate constant.

Quantum Nuclear Tunneling: For reactions involving the transfer of hydrogen, quantum mechanical tunneling can be significant. Heavier isotopes like deuterium tunnel less readily, which can greatly enhance the observed KIE. shuaigroup.net Theoretical models can incorporate tunneling corrections to TST calculations. shuaigroup.net

Equilibrium Isotope Effects (EIEs): These are calculated from the free energy difference between the deuterated and non-deuterated species in an equilibrium reaction. acs.org This can be applied to predict isotope effects on acid-base equilibria (pKa values), where calculations have shown good agreement with experimental data. mdpi.comresearchgate.net

Table 3: Theoretical Prediction of Isotope Effects

This table provides an illustrative example of how theoretical calculations can predict different types of isotope effects for a deuterated compound.

| Isotope Effect Type | System | Predicted Value (kH/kD or KH/KD) | Primary Origin |

|---|---|---|---|

| Primary Kinetic Isotope Effect | C-H/C-D Bond Cleavage | ~2-7 | ZPE difference between reactant and transition state researchgate.net |

| Equilibrium Isotope Effect | Acid Dissociation (ΔpKa) | ~0.5 | ZPE difference between acid and conjugate base mdpi.comresearchgate.net |

| Charge Transport | Organic Semiconductor | ~1 (slight effect) | Weak influence of deuteration on vibrational modes coupled to charge hopping shuaigroup.net |

Spectroscopic Parameter Prediction for Deuterated Compounds

Computational chemistry is a powerful tool for predicting and interpreting the spectra of molecules, including deuterated species like this compound. Theoretical prediction of spectroscopic parameters can aid in the assignment of experimental spectra and provide a deeper understanding of molecular structure and dynamics. acs.org

The key spectroscopic techniques for which parameters can be computationally predicted are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei are sensitive to their electronic environment. While the chemical shifts of ²H are nearly identical to those of ¹H, they can be calculated with high accuracy using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. nih.gov Deuterium substitution also leads to isotopic shifts on neighboring nuclei (e.g., ¹³C), which can be predicted theoretically. acs.org Furthermore, deuterium quadrupole coupling constants, an important parameter in solid-state NMR, can be calculated with high accuracy, though this requires accounting for vibrational effects. researchgate.net

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. ajchem-a.com For this compound, calculations would predict a shift of the C-H stretching modes of the methyl group to lower frequencies upon deuteration (C-D stretching). ajchem-a.com Anharmonic calculations are often necessary to achieve good agreement with experimental frequencies, especially for modes involving hydrogen. rsc.org

Rotational Spectroscopy: For molecules in the gas phase, rotational spectroscopy provides highly precise structural information. Quantum chemical calculations can predict the rotational constants (A, B, C) with very high accuracy. acs.org These predicted constants are invaluable for guiding the assignment of complex rotational spectra, as has been demonstrated for numerous deuterated molecules. acs.orgaanda.org

The accuracy of these predictions depends on the level of theory and the basis set used. ajchem-a.com For high accuracy, it is often necessary to include electron correlation and use large basis sets. rsc.org Comparing the predicted spectra with experimental data allows for a detailed validation of the computed molecular structure and properties.

Table 4: Example of Predicted vs. Experimental Spectroscopic Data for a Deuterated Molecule

This table illustrates the typical accuracy of computationally predicted spectroscopic parameters compared to experimental values for a deuterated organic molecule.

| Parameter | Molecule (Example) | Calculated Value | Experimental Value |

|---|---|---|---|

| Rotational Constant B (MHz) | CH₃SD aanda.org | 6461.5 | 6460.9 |

| ¹³C Isotope Shift (ppm) | Deuterated Benzene (B151609) acs.org | -0.12 | -0.11 |

| C-D Stretch Freq. (cm⁻¹) | Thioformaldehyde-d₁ ajchem-a.com | 2270 | 2265 |

Future Directions and Emerging Research Paradigms

Development of Novel and Efficient Deuterium (B1214612) Labeling Methodologies

The synthesis of Isopropyl methyl-d3-ether has conventionally relied on established methods like the Williamson ether synthesis. nih.gov However, the future of its production and the synthesis of other deuterated ethers lies in the development of more efficient, selective, and sustainable labeling methodologies.

Recent breakthroughs include the use of dual photoredox and thiol catalysis for the preparation of aryl deuteromethyl ethers. nih.govresearchgate.netresearchgate.net This method offers a facile and efficient way to control the degree of deuteration, allowing for the precise synthesis of d1, d2, and d3 deuteromethyl ethers under mild conditions, without the need for high temperatures or heavy metal catalysts. nih.govresearchgate.net Such approaches could be adapted for the synthesis of alkyl ethers like this compound, providing a more controlled and versatile manufacturing process.

Another promising avenue is the direct synthesis of ethers from alcohols and aldehydes through an oxocarbenium ion interception strategy. rsc.orgrsc.org This innovative method facilitates the deuteride-free synthesis of deuterated ethers, a significant step forward in creating these compounds without the need for expensive deuteride (B1239839) reagents. rsc.org The process involves the formation of α-(alkoxyalkyl)phosphonium salts from aldehydes and alcohols, which are then hydrolyzed to form the ether product. rsc.orgrsc.org

Furthermore, research into heavy alkali metal amide catalysts and supported iridium nanoparticles for hydrogen isotope exchange (HIE) reactions presents new possibilities. acs.orgchemrxiv.org These catalytic systems have shown high efficiency and selectivity in the deuteration of various organic molecules, including aromatic ethers, and could be adapted for the synthesis of aliphatic ethers like this compound. acs.orgchemrxiv.org These methods often operate under mild conditions and offer high functional group tolerance, making them attractive for broader applications. chemrxiv.org

| Labeling Methodology | Key Advantages | Potential for this compound Synthesis |

| Dual Photoredox and Thiol Catalysis | Controllable degree of deuteration, mild reaction conditions, no heavy metal catalysts. nih.govresearchgate.net | Adaptable for precise d3-labeling of the methyl group. |

| Oxocarbenium Ion Interception | Deuteride-free synthesis, high yields, mild conditions. rsc.orgrsc.org | Offers a more cost-effective and sustainable synthetic route. |

| Heavy Alkali Metal Amide Catalysis | Practical for complex molecules, high specific activities. acs.org | Could enable efficient late-stage deuteration. |

| Supported Iridium Nanoparticle Catalysis | High chemo- and regioselectivity, broad functional group tolerance. chemrxiv.org | Potential for selective deuteration with minimal side reactions. |

Integration with Advanced Hyphenated Analytical Techniques

This compound's role as an internal standard is set to expand with its integration into increasingly sophisticated hyphenated analytical techniques. These techniques, which couple a separation method with a spectroscopic detection method, are crucial for the analysis of complex mixtures in various fields, including metabolomics, pharmaceutical research, and environmental analysis. pubcompare.aibohrium.comnih.gov

The use of deuterated standards like this compound is fundamental in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govthalesnano.comresearchgate.net In these methods, the deuterated standard co-elutes with the non-deuterated analyte, but is distinguished by its higher mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. thalesnano.comchromatographyonline.com

Emerging research is seeing the application of these deuterated standards in more advanced hyphenated systems. For instance, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC × GC–TOFMS) and high-resolution mass spectrometry techniques like Orbitrap-HRMS are being used for the detailed chemical speciation of complex samples, such as crude oils. bohrium.com In such complex matrices, the use of deuterated internal standards is essential for achieving reliable and accurate quantification. bohrium.com

Furthermore, in the field of pharmacokinetics and drug metabolism studies, LC-MS/MS is a powerful tool where deuterated compounds are invaluable. symeres.comresearchgate.net They not only serve as internal standards for the accurate measurement of drug and metabolite concentrations but can also be used to trace metabolic pathways. symeres.comontosight.ai The stability and distinct mass of this compound make it an ideal candidate for such applications, particularly in studies involving metabolic pathways of ether-containing compounds. While 13C and 15N labeled standards are sometimes preferred to avoid potential kinetic isotope effects on retention times, deuterated standards remain widely used due to their accessibility and effectiveness. chromatographyonline.com

| Hyphenated Technique | Role of this compound | Research Application |

| GC-MS | Internal Standard | Quantification of volatile organic compounds. thalesnano.com |

| LC-MS/MS | Internal Standard, Tracer | Pharmacokinetic studies, metabolomics, drug metabolite analysis. symeres.comresearchgate.net |

| GC × GC–TOFMS | Internal Standard | Comprehensive analysis of complex mixtures (e.g., petroleum). bohrium.com |

| Orbitrap-HRMS | Internal Standard | High-resolution mass analysis for chemical speciation. bohrium.com |

Exploration in New Catalytic and Synthetic Methodologies Leveraging Deuteration

The presence of deuterium in this compound opens up new avenues for its use in elucidating reaction mechanisms and in the development of novel catalytic and synthetic strategies. A key concept here is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when a hydrogen atom in the reactants is replaced by deuterium. chem-station.comwikipedia.org

Studying the KIE of reactions involving ethers can provide profound insights into the transition state of the reaction, helping to distinguish between different mechanistic pathways. acs.orgrsc.org For example, measuring the KIE in the reaction of dimethyl ether with hydroxyl radicals has been used to understand the formation of prereactive complexes and the subsequent hydrogen abstraction step. acs.org Similar studies with this compound could be instrumental in understanding the mechanisms of atmospheric degradation or enzymatic metabolism of ethers.

The unique properties of deuterated compounds are also being leveraged in new synthetic methodologies. For instance, deuterated reagents are being used in multicomponent reactions (MCRs) to produce complex deuterium-labeled molecules. beilstein-journals.org This approach allows for the efficient incorporation of deuterium into diverse molecular scaffolds, which can then be used in various research applications, including as tracers in mechanistic studies. beilstein-journals.org

Furthermore, the study of oxidative C-H bond cleavage is another area where deuterated ethers can play a crucial role. nih.gov By comparing the reaction rates of deuterated and non-deuterated ethers, researchers can determine whether the C-H bond cleavage is the rate-determining step of the reaction, providing valuable information about the reaction mechanism. nih.gov This knowledge can be used to design more efficient and selective catalytic systems for C-H functionalization, a key goal in modern organic synthesis.

| Research Area | Application of this compound | Scientific Insight |

| Kinetic Isotope Effect (KIE) Studies | Substrate for mechanistic studies of ether reactions. acs.orgacs.org | Elucidation of reaction pathways and transition state structures. rsc.org |

| Multicomponent Reactions (MCRs) | Deuterated building block for complex molecule synthesis. beilstein-journals.org | Efficient synthesis of novel deuterium-labeled compounds for tracer studies. beilstein-journals.org |

| Oxidative C-H Cleavage Studies | Probe for understanding reaction mechanisms. nih.gov | Determination of rate-determining steps and design of new catalysts. nih.gov |

Q & A

Basic: What are the optimal laboratory synthesis methods for isopropyl methyl-d3-ether, and how can deuterium incorporation efficiency be maximized?

Answer:

this compound is typically synthesized via acid-catalyzed etherification between deuterated methanol (CD3OH) and isopropyl alcohol. Key steps include:

- Deuterium Source : Use CD3I (deuterated methyl iodide) or (CD3)2SO4 as methyl-d3 donors to ensure high isotopic purity .

- Catalysis : Sulfuric acid or p-toluenesulfonic acid facilitates protonation of the alcohol, promoting nucleophilic substitution.

- Purification : Fractional distillation under inert atmosphere (to prevent isotopic exchange) followed by NMR verification of deuterium content (>98% purity) .

Efficiency Tips : Optimize molar ratios (1:1.2 isopropyl alcohol to CD3I) and reflux time (6–8 hours at 80°C) to minimize side products like dialkyl ethers.

Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure and isotopic purity?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion peaks (e.g., [M+H]+ at m/z 93.12 for C4H7D3O) and isotopic distribution patterns .

- IR Spectroscopy : C-D stretching vibrations (2050–2200 cm⁻¹) distinguish from C-H bonds .

Advanced: How do kinetic isotope effects (KIEs) in this compound influence its reactivity in SN2 reactions compared to the non-deuterated analog?

Answer:

Deuterium substitution reduces zero-point energy, increasing activation energy and slowing reaction rates. For SN2 mechanisms:

- Primary KIE : C-D bonds have higher bond dissociation energy than C-H, leading to slower nucleophilic attack. Observed rate constants (kH/kD) range from 2–7 depending on solvent polarity .

- Experimental Design : Compare hydrolysis rates of this compound vs. non-deuterated ether in basic aqueous conditions (e.g., NaOH/EtOH). Use GC-MS or NMR to track product formation .

Advanced: How can computational methods like DFT predict vibrational spectra and thermodynamic properties of this compound?

Answer:

- Quantum Chemistry Calculations :

- *DFT (B3LYP/6-31G)**: Optimize geometry and calculate vibrational frequencies. Compare predicted C-D stretches (2150–2200 cm⁻¹) with experimental IR data .

- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate dielectric environments and predict solubility or partition coefficients .

- Validation : Cross-check computed thermodynamic parameters (e.g., ΔHvap, Gibbs free energy) with experimental values from phase diagrams or calorimetry .

Data Contradiction: How should researchers resolve discrepancies in NMR or kinetic data for deuterated ethers?

Answer:

- Multi-Technique Validation : Confirm NMR assignments using 2D techniques (e.g., HSQC, COSY) and isotopic labeling controls .

- Replicate Experiments : Conduct triplicate kinetic studies under controlled conditions (temperature, solvent purity) to identify outliers .

- FAIR Data Practices : Document metadata rigorously (e.g., spectrometer calibration, reaction conditions) to ensure reproducibility .

Methodological: What strategies mitigate isotopic exchange during storage or handling of this compound?

Answer:

- Storage : Use amber glass vials under argon at –20°C to minimize light- or moisture-induced exchange.

- Handling : Avoid protic solvents (e.g., H2O, MeOH) during synthesis. Conduct reactions in anhydrous dichloromethane or THF .

- Quality Control : Periodically re-analyze stored samples via ²H NMR to detect deuterium loss (>2% deviation warrants repurification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.